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Abstract
Penicillium roqueforti, a fungus renowned for its role in the maturation of blue-veined cheeses,

is also a prolific producer of a diverse array of secondary metabolites. Among these are the

eremophilane-type sesquiterpenoids, including Eremofortin C (EC). Eremofortin C is a

significant intermediate in the biosynthesis of the mycotoxin PR toxin.[1][2][3] Understanding

the strains that produce Eremofortin C, the conditions that favor its synthesis, and the

methodologies to isolate and quantify it is crucial for research in mycotoxicology, fungal

genetics, and drug discovery. This document provides a comprehensive technical overview of

P. roqueforti strains known to produce Eremofortin C, detailing the biosynthetic pathway,

experimental protocols for its production and analysis, and quantitative data from various

studies.

Data on Eremofortin C Production
Quantitative analysis of Eremofortin C production is essential for strain selection and

optimization of culture conditions. Production levels are highly dependent on the specific strain,

culture medium, and physical parameters such as temperature, pH, and aeration.[1][3] Several

studies have quantified the production of Eremofortin C and its related metabolites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1259007?utm_src=pdf-interest
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1768131/
https://journals.asm.org/doi/pdf/10.1128/aem.39.4.770-776.1980
https://journals.asm.org/doi/pdf/10.1128/aem.57.9.2581-2585.1991
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1768131/
https://journals.asm.org/doi/pdf/10.1128/aem.57.9.2581-2585.1991
https://www.benchchem.com/product/b1259007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A study of 17 different Penicillium roqueforti strains from the American Type Culture Collection

(ATCC) found that 13 were capable of producing Eremofortin C and PR toxin.[1][4] The

production of these metabolites was found to be significantly influenced by the culture medium,

with growth on cereals like corn yielding greater amounts than on legumes.[1] Optimal

conditions for the production of both EC and PR toxin were identified as a temperature range of

20 to 24°C and a pH of approximately 4.0.[1][3] Furthermore, stationary cultures demonstrated

higher toxin production compared to shaken cultures.[1][3]

The table below summarizes quantitative data from time-course studies on specific strains,

illustrating the dynamics of Eremofortin C production.
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Strain
Culture
Condition
s

Time
Point

Eremofor
tin C
(mg/cultu
re)

PR Toxin
(mg/cultu
re)

Mycelial
Dry
Weight (
g/culture
)

Referenc
e

P.

roqueforti

NRRL 849

2% yeast

extract,

15%

sucrose;

stationary

culture at

25°C

Day 10 ~2.5 ~1.0 ~1.5 [2]

Day 14 ~1.0 ~8.0 ~1.8 [2]

Day 18 <0.5 ~12.0 ~1.9 [2]

P.

roqueforti

"B Strain"

2% yeast

extract,

15%

sucrose;

stationary

culture at

25°C

Day 10 ~3.0 <0.5 ~1.2 [2]

Day 14 ~1.5 ~1.0 ~1.6 [2]

Day 18 <0.5 ~1.5 ~1.7 [2]

Note: Production values are estimated from graphical data presented in the cited literature.[2]

Biosynthesis of Eremofortin C and PR Toxin
Eremofortin C belongs to the eremophilane family of sesquiterpenoids.[2][5][6][7] Its

biosynthesis originates from the isoprenoid pathway. The key transformation in this specific

metabolic route is the conversion of Eremofortin C into PR toxin. This reaction involves the

oxidation of the hydroxymethyl group at the C-12 position of Eremofortin C to an aldehyde

group.[3][8] This single enzymatic step is responsible for the conversion of the non-toxic EC
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into the biologically active and toxic PR toxin.[3] The enzyme catalyzing this reaction has been

identified as Eremofortin C oxidase, which notably does not require NAD+ or NADP+ for its

activity.[8] Time-course studies have confirmed this precursor-product relationship, showing

that the peak production of Eremofortin C consistently precedes the peak production of PR

toxin.[2][3] As Eremofortin C levels decrease in the culture, PR toxin levels increase, indicating

a direct conversion.[2]

Farnesyl Pyrophosphate Multiple Steps
(Eremophilane Synthesis)

Eremofortin C
(Hydroxymethyl Group at C-12)

PR Toxin
(Aldehyde Group at C-12)

 Eremofortin C Oxidase 

Click to download full resolution via product page

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to Eremofortin C and its

subsequent conversion to PR Toxin.

Experimental Protocols
The following sections detail the methodologies for the cultivation of Eremofortin C-producing

P. roqueforti strains and the subsequent extraction and quantification of the metabolite. These

protocols are synthesized from methods described in the scientific literature.[2]

Strain Maintenance and Inoculum Preparation
Strains:Penicillium roqueforti strains, such as NRRL 849 or ATCC 48778, are suitable for

Eremofortin C production.[2][9]

Maintenance Medium: Maintain cultures on potato dextrose agar (PDA) slants.

Inoculum: Prepare a spore suspension by washing the surface of a mature PDA slant culture

with sterile water. This suspension is used to inoculate the liquid production medium.

Culture for Eremofortin C Production
Production Medium: A common medium is a 2% yeast extract and 15% sucrose solution.

The initial pH should be adjusted to approximately 4.0 for optimal production.[1][3]
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Cultivation: Dispense the medium into Roux bottles or similar vessels that provide a large

surface area. Inoculate with the spore suspension.

Incubation: Incubate the bottles as stationary cultures in the dark. The optimal temperature is

between 20-25°C.[1][2][3] Cultures are typically grown for 14-21 days, with samples taken at

various time points for analysis.

Metabolite Extraction
Separation: At each time point, filter the cultures to separate the mycelium from the liquid

medium.

Mycelium Processing: Wash the collected mycelial mats with demineralized water. For dry

weight determination, desiccate the mycelium in an oven at 110°C to a constant weight. For

metabolite analysis, the mycelium can be blended with water and then extracted.

Liquid-Liquid Extraction: Gather the culture filtrate (medium) and extract it multiple times with

a non-polar solvent such as chloroform in a separatory funnel.

Concentration: Collect the chloroform phases and evaporate them to dryness under reduced

pressure to yield a crude extract containing Eremofortin C and other metabolites.

Quantification by HPLC
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped

with a UV detector.

Column: A Microporasil 10-µm silica gel column (e.g., 4 mm ID by 30 cm long) is effective for

separation.[2]

Mobile Phase: An isocratic elution with a solvent mixture such as chloroform-tetrahydrofuran

(75:25, vol/vol) at a flow rate of 1.5 ml/min can be used.[2]

Detection: Monitor the eluent at a wavelength of 254 nm, where Eremofortin C and PR toxin

absorb.[2]

Quantification: Prepare standard solutions of purified Eremofortin C at known

concentrations to generate a calibration curve. Quantify the amount of Eremofortin C in the
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crude extracts by comparing the peak height or area to the standard curve.

Experimental and Analytical Workflow
The overall process for identifying, producing, and quantifying Eremofortin C from P. roqueforti

follows a systematic workflow. This involves initial strain selection and cultivation, followed by

extraction of the target metabolite, and finally, its separation and quantification using analytical

chromatography.
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Caption: Workflow for the production and quantification of Eremofortin C from Penicillium

roqueforti.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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